molecular formula C15H20ClN3O4S B2382059 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine CAS No. 1797607-45-4

4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine

Cat. No.: B2382059
CAS No.: 1797607-45-4
M. Wt: 373.85
InChI Key: LZGYXBAJOUSQBF-UHFFFAOYSA-N
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Description

4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 6-chloropyridine-2-carboxylic acid with piperidine to form the 6-chloropyridine-2-carbonyl piperidine intermediate. This intermediate is then reacted with morpholine in the presence of a sulfonylating agent such as sulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}pyrrolidine
  • 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}piperazine
  • 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}thiomorpholine

Uniqueness

4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(6-chloropyridin-2-yl)-(3-morpholin-4-ylsulfonylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4S/c16-14-5-1-4-13(17-14)15(20)18-6-2-3-12(11-18)24(21,22)19-7-9-23-10-8-19/h1,4-5,12H,2-3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGYXBAJOUSQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC(=CC=C2)Cl)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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